molecular formula C19H22N2O6S2 B2942380 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955252-09-2

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2942380
CAS No.: 955252-09-2
M. Wt: 438.51
InChI Key: BVZYTQSFIYCBCU-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that falls within the sulfonamide class of compounds. These molecules are characterized by the presence of a sulfonamide group (–SO2NH2) and are known for their diverse applications in pharmaceuticals, agrochemicals, and dye industries due to their broad range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic synthesis processes.

  • Initial Steps: : It often begins with the preparation of the core tetrahydroisoquinoline structure through Pictet-Spengler reaction, which condenses an amine with an aldehyde or ketone in the presence of an acid catalyst.

  • Sulfonamide Formation:

  • Ethylsulfonyl Group Attachment: : Ethylsulfonyl chloride is typically used to introduce the ethylsulfonyl group through nucleophilic substitution.

  • Final Assembly: : The final stages involve cyclization and the assembly of the benzo[d][1,4]dioxine ring structure, which requires carefully controlled reaction conditions, often involving catalytic agents and anhydrous environments to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, these steps are optimized for high yield and purity. This often involves continuous flow synthesis, where reactants are flowed through a reactor, allowing for better control over reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes several types of chemical reactions:

  • Oxidation: : The tetrahydroisoquinoline moiety can be oxidized to form quinoline derivatives.

  • Reduction: : Selective reduction can alter the ring structures, modifying the compound’s biological activity.

  • Substitution Reactions: : The aromatic rings are susceptible to electrophilic substitution, particularly halogenation, nitration, and sulfonation.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenation can use reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid like ferric chloride (FeCl3).

Major Products

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has significant potential in various fields:

  • Chemistry: : Utilized as an intermediate in organic synthesis, contributing to the creation of more complex molecules.

  • Biology: : Functions as a biochemical probe to study enzyme interactions and protein functions.

  • Medicine: : Explored for its potential use as a pharmacological agent due to its sulfonamide structure, which is known for antibacterial properties.

  • Industry: : Employed in the manufacture of specialty chemicals, agrochemicals, and dyes due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action typically involves:

  • Enzyme Inhibition: : The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), an essential component in the biosynthesis of folic acid in bacteria.

  • Protein Binding: : The compound may bind to specific proteins, altering their function and leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • Sulfonamide Antibiotics: : Such as sulfamethoxazole, which also inhibit bacterial growth by targeting folic acid synthesis.

  • Isoquinoline Derivatives: : Like papaverine, known for their effects on smooth muscle relaxation.

  • Benzodioxine Compounds: : These compounds are similar in structure but may differ in their functional groups, leading to diverse biological activities.

Uniqueness

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique combination of structural features, which confer distinct biochemical properties and potential applications. Its dual sulfonamide groups and complex aromatic structures enhance its versatility in chemical synthesis and biological interactions, making it a valuable compound in research and industrial applications.

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Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-8-7-14-3-4-16(11-15(14)13-21)20-29(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,20H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZYTQSFIYCBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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